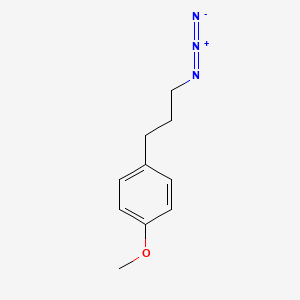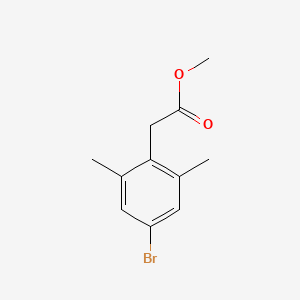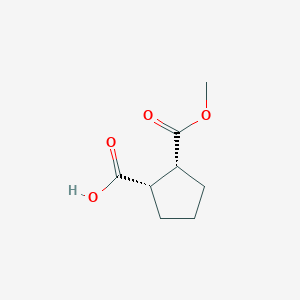
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is an organic compound characterized by a cyclohexanone ring substituted with a bis(methoxycarbonyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE typically involves the reaction of cyclohexanone with a suitable methoxycarbonylating agent under controlled conditions. One common method involves the use of palladium-catalyzed methoxycarbonylation reactions, which can be carried out at room temperature with high selectivity . The reaction conditions often require the presence of specific ligands to achieve the desired product yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxycarbonylation processes, utilizing optimized catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic materials can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, the compound may act as a ligand or substrate, facilitating the formation of desired products through coordination with metal centers. The pathways involved often include nucleophilic attack, electron transfer, and bond formation or cleavage.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Bis(methoxycarbonyl)methane: A compound with two methoxycarbonyl groups attached to a methane backbone.
Methoxycarbonylcyclohexane: A cyclohexane ring with a single methoxycarbonyl group.
Uniqueness
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is unique due to the presence of both a cyclohexanone ring and bis(methoxycarbonyl)methyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and industrial processes, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C11H16O5 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
dimethyl 2-[(1S)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
XRRVFMYYAGGSJO-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)C([C@H]1CCCC(=O)C1)C(=O)OC |
SMILES canónico |
COC(=O)C(C1CCCC(=O)C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-c]pyridazine](/img/structure/B8739835.png)
![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)


![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B8739857.png)
![Ethyl 3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8739859.png)


![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)

![4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B8739910.png)
